1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE
Description
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is a complex organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to an azepane ring
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylphenyl]sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S2/c19-15-8-10-16(11-9-15)25(21,22)17-6-5-7-18(14-17)26(23,24)20-12-3-1-2-4-13-20/h5-11,14H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPEKOJZGKZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE typically involves the reaction of benzenesulfonyl chloride with azepane under controlled conditions. The reaction is often carried out in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The use of solvents like 1,2-dichloroethane (DCE) can facilitate the reaction by acting as both a solvent and a reactant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, introducing different functional groups into the compound.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts for cross-coupling reactions, strong bases like DBU for driving sulfonylation reactions, and oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to inhibition or activation of specific enzymes and receptors. This can result in various biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A simpler sulfonyl compound used in similar applications.
Benzenesulfonyl Azides: These compounds are used in the synthesis of sulfonamides and have similar reactivity.
Sulfonyl Chlorides: A broad class of compounds with similar chemical properties and applications.
Uniqueness
1-[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is unique due to its dual sulfonyl groups attached to a benzene ring and an azepane ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
